molecular formula C11H13FN2 B7902707 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B7902707
M. Wt: 192.23 g/mol
InChI Key: ZVFJFEGSVJUASC-UHFFFAOYSA-N
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Description

4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1528469-78-4) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile synthetic intermediate and a key scaffold for developing novel bioactive molecules. The core benzimidazole structure is a privileged pharmacophore in pharmaceuticals, known for its diverse therapeutic potential . This specific derivative, with its isopropyl and methyl substitutions, is a foundational building block for more complex structures, such as 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, which is an intermediate in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer treatment . Research into related 1H-benzo[d]imidazole derivatives has demonstrated promising biological activities, including significant antibacterial activity against resistant pathogens like Staphylococcus aureus ATCC 43300 (MRSA) and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans . These compounds are investigated for their mechanisms of action, which may involve targeting essential bacterial enzymes such as FtsZ proteins, which are crucial for cell division, or pyruvate kinases, thereby exhibiting antistaphylococcal activity . Furthermore, molecular docking studies suggest that substituted benzimidazoles can bind to (p)ppGpp synthetase/hydrolase, an enzyme involved in bacterial stress response and persistence, highlighting another potential antibacterial mechanism . As a reagent, it is typically stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7(2)14-8(3)13-11-9(12)5-4-6-10(11)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFJFEGSVJUASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis

The precursor N-(2,6-difluorophenyl)-N'-isopropylacetamidine is synthesized via condensation of 2,6-difluoroaniline with isopropylamine and acetyl chloride. Stoichiometric control ensures monoacetylation and avoids over-alkylation.

Cyclization Reaction

The critical cyclization step employs sodium hydride (NaH) in aprotic solvents. A representative protocol involves:

  • Base Activation : NaH (1.2 eq) is suspended in tetrahydrofuran (THF) under nitrogen at −10°C to 25°C.

  • Precursor Addition : A solution of N-(2,6-difluorophenyl)-N'-isopropylacetamidine in THF is added dropwise.

  • Thermal Cyclization : The mixture is heated to 40–100°C for 4–10 hours, monitored by HPLC for completion.

Key Reaction Parameters :

ParameterRangeImpact on Yield
Temperature40–100°CHigher temperatures reduce reaction time but risk decomposition
SolventTHF, 1,4-dioxanePolar aprotic solvents enhance cyclization kinetics
NaH Equivalents1.1–1.3 eqExcess base improves conversion but complicates workup

Optimization of Reaction Conditions

Solvent Effects

The choice of aprotic solvent significantly influences reaction efficiency:

  • Tetrahydrofuran (THF) : Provides moderate polarity for solubilizing intermediates, yielding 58–62% product.

  • 1,4-Dioxane : Higher boiling point (101°C) allows prolonged reflux, achieving 60% yield with reduced side products.

  • Dimethylformamide (DMF) : Increases reaction rate but necessitates stringent drying due to hygroscopicity.

Temperature and Time

A trade-off exists between temperature and reaction duration:

  • At 40°C, 10 hours are required for full conversion.

  • At 100°C, cyclization completes in 4 hours but may degrade heat-sensitive intermediates.

Catalytic Considerations

While NaH is standard, alternative bases (e.g., potassium tert-butoxide) have been explored but show inferior regioselectivity for fluorinated benzimidazoles.

Purification and Isolation

Post-reaction workup involves:

  • Quenching : Cooling to room temperature, followed by careful water addition to hydrolyze excess NaH.

  • Extraction : Ethyl acetate (3 × 500 mL) isolates the product from aqueous phases.

  • Crystallization : n-Hexane/water mixtures induce crystallization, yielding 55–60% pure product after vacuum drying.

Critical Factors in Crystallization :

  • n-Hexane Ratio : A 10:1 (v/v) hexane-to-concentrate ratio maximizes crystal yield.

  • Water Content : 5–8% water in hexane optimizes supersaturation without emulsification.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-fluorinated Byproducts : Result from incomplete cyclization; minimized by maintaining anhydrous conditions.

  • N-Methylation Artifacts : Controlled via stoichiometric precision in precursor synthesis.

Scalability Issues

Industrial-scale production faces challenges in heat dissipation during exothermic cyclization. Jacketed reactors with automated temperature control mitigate this risk .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antitumor activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs include other substituted benzimidazoles and heterocyclic aromatics. Key examples are compared below:

Compound Name Molecular Formula Substituents Key Applications Reference
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole C₁₁H₁₃FN₂ 4-F, 1-isopropyl, 2-methyl Abemaciclib intermediate
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole C₁₅H₁₂ClF₂N₄ Pyrimidine-linked substituent Anticancer agent precursor
1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole C₁₇H₂₄N₂O₂S Sulfonyl, ethoxy, ethyl groups Not specified (structural analog)
5-Fluoro-2-methyl-1H-benzo[d]imidazole C₈H₇FN₂ 5-F, 2-methyl Pharmaceutical impurity

Key Observations :

  • Fluorine substitution at the 4-position (target compound) vs.
  • Pyrimidine-linked derivatives (e.g., 6-(2-chloro-5-fluoropyrimidin-4-yl)-...) exhibit expanded π-conjugation, improving binding affinity to kinase targets .

Reactivity and Stability

Reaction with Ozone:

While direct data on the target compound’s ozone reactivity is unavailable, studies on imidazole derivatives (e.g., imidazole, pyrazole) suggest:

  • Imidazole reacts rapidly with ozone (kₐₚₚ = 1.1 × 10⁵ M⁻¹s⁻¹ at pH 7), forming products like formamide and formate .
  • Pyrazole reacts slower (kₐₚₚ = 56 M⁻¹s⁻¹ ) due to reduced electron density at reaction sites .
  • Fluorine substitution in the target compound may enhance electrophilicity, accelerating reactions with nucleophiles or oxidizing agents compared to non-fluorinated analogs .
Hydrolytic Stability:
  • Benzimidazoles with electron-withdrawing groups (e.g., -F) typically exhibit lower hydrolysis rates at physiological pH compared to unsubstituted analogs, enhancing drug stability .

Comparisons :

  • Non-fluorinated benzimidazoles (e.g., 1-benzylimidazole) require milder conditions for functionalization due to higher electron density .
  • Suzuki-Miyaura couplings are common for boronate-containing analogs (e.g., 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole) .

Biological Activity

4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by a fused benzene and imidazole ring, with specific substituents that influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN2C_{11}H_{12}FN_2, and it has a molecular weight of approximately 194.23 g/mol. The presence of the fluorine atom and the isopropyl group enhances its lipophilicity, which is crucial for biological activity.

Property Value
Molecular FormulaC₁₁H₁₂FN₂
Molecular Weight194.23 g/mol
Boiling PointNot specified
SolubilityModerate in organic solvents

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound:

  • Cell Cycle Arrest and Apoptosis : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cell lines such as A375 and H460. This effect is associated with increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways .
  • Inhibition of Cell Migration : Some studies report significant suppression of cell migration in treated cancer cells, suggesting a potential role in metastasis prevention .

Study on Antiproliferative Effects

In a comparative study involving multiple compounds with structural similarities to this compound, researchers evaluated their IC50 values against various cancer cell lines:

Compound IC50 (nM) Cell Line
Compound St.90.25A375
Compound St.100.24H460
Abemaciclib0.20HeLa

These findings suggest that modifications in the substituent groups can significantly alter biological activity and potency against specific cancer types .

Synthesis and Applications

This compound can be synthesized through various methods involving nucleophilic substitutions and coupling reactions. Its role as an intermediate in synthesizing more complex pharmaceutical agents underscores its importance in drug development.

Synthesis Overview

The synthesis typically involves:

  • Nucleophilic Aromatic Substitution : Reacting appropriate halogenated precursors with amines.
  • Coupling Reactions : Utilizing methods like Buchwald-Hartwig coupling to form the desired imidazole structure.

Applications

This compound is primarily utilized as a precursor in the synthesis of potent CDK inhibitors, which are crucial for developing therapies for hormone receptor-positive breast cancer and other malignancies .

Q & A

Q. Table 1: Comparative Bioactivity of Benzimidazole Derivatives

CompoundIC₅₀ (µM, MCF-7)Selectivity Index (vs. HEK-293)Reference
4-Fluoro-1-isopropyl-2-methyl7.82–10.218.5
4-Chloro-6-fluoro-2-methyl15–203.2

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.34, c=15.67
R-factor0.042
CCDC Deposit1038591

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